molecular formula C16H16O3 B3275632 3-Benzyloxyphenylacetic acid methyl ester CAS No. 62769-42-0

3-Benzyloxyphenylacetic acid methyl ester

Cat. No.: B3275632
CAS No.: 62769-42-0
M. Wt: 256.3 g/mol
InChI Key: PGBWCJFWJDBDOY-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylacetic acid methyl ester is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its benzyloxy group attached to a phenylacetic acid methyl ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxyphenylacetic acid methyl ester typically involves the esterification of 3-benzyloxyphenylacetic acid. One common method is the reaction of 3-benzyloxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of polymer-supported catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxyphenylacetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyloxyphenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of 3-Benzyloxyphenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The benzyloxy group can also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxyphenylacetic acid methyl ester is unique due to its specific combination of functional groups, which allows for versatile chemical transformations. Its benzyloxy group provides stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2-(3-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBWCJFWJDBDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978425
Record name Methyl [3-(benzyloxy)phenyl]acetate
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Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-42-0, 25054-06-2, 62769-42-0
Record name Methyl 3-(phenylmethoxy)benzeneacetate
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Record name Formaldehyde, polymer with cyclohexanone
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Record name Methyl [3-(benzyloxy)phenyl]acetate
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Record name Formaldehyde, polymer with cyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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